REACTION_SMILES
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[CH3:20][CH2:21][OH:22].[Cl-:18].[Fe:24].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][c:6]2[c:7]([c:8]([C:11](=[O:12])[O:13][CH2:14][CH3:15])[n:9][o:10]2)[cH:16][cH:17]1.[NH4+:19].[OH2:23]>>[NH2:1][c:4]1[cH:5][c:6]2[c:7]([c:8]([C:11](=[O:12])[O:13][CH2:14][CH3:15])[n:9][o:10]2)[cH:16][cH:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Fe]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
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CCOC(=O)c1noc2cc([N+](=O)[O-])ccc12
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
[NH4+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
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CCOC(=O)c1noc2cc(N)ccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |